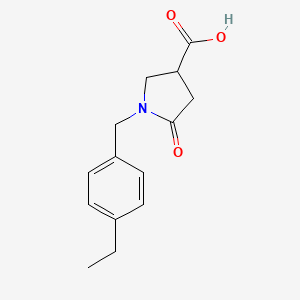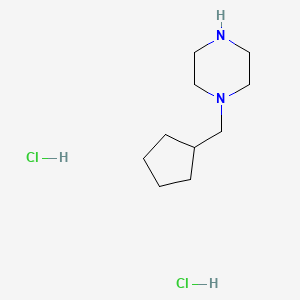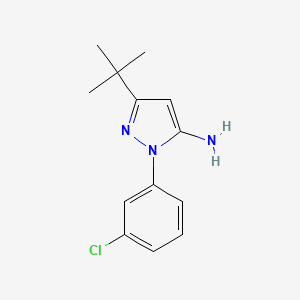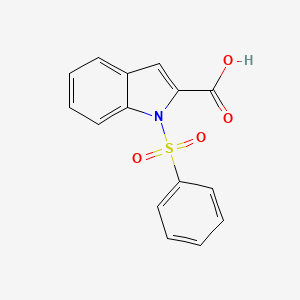
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid
Descripción general
Descripción
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Synthesis Analysis
While specific synthesis methods for 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid were not found, related compounds such as 1-(Phenylsulfonyl)-2-indolylboronic acid have been used in the preparation of bioactive indolo[3,2-j]phenanthridine alkaloid, calothrixin B, via an allene-mediated electrocyclic reaction .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid were not found, sulfones, a group to which this compound belongs, have been shown to participate in Pd-catalysed Suzuki–Miyaura type reactions .
Aplicaciones Científicas De Investigación
Application in Organic Chemistry
Field
Summary of Application
The compound “1-(Phenylsulfonyl)-2-indolylboronic acid MIDA ester” is used in organic chemistry for slow-release cross-coupling . MIDA boronates are stable boronic acid surrogates for classically challenging cross-couplings .
Methods of Application
The compound is used in Suzuki Cross-Coupling with MIDA Boronates . The specific experimental procedures and technical details would depend on the particular reaction being carried out.
Results or Outcomes
The use of this compound in cross-coupling reactions can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Application in Medicinal Chemistry
Field
Summary of Application
A compound bearing a similar phenylsulfonylphenyl fragment, “2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione 4b”, has shown promising antibacterial activity .
Methods of Application
The compound was tested against both Gram-positive and Gram-negative bacterial strains .
Results or Outcomes
The compound exhibited the best antibacterial activity against the planktonic growth of both Gram-positive and Gram-negative strains . It also inhibited the Enterococcus faecium biofilms .
Application in Biomaterials
Field
Summary of Application
Sulfonated molecules have found applications in the field of biomaterials . They are used in the creation of hydrogels, scaffolds, and nanoparticles .
Methods of Application
The sulfonation process introduces sulfonic acid groups into the molecules, enhancing their properties for use in biomaterials . The specific methods of application would depend on the type of biomaterial being created.
Results or Outcomes
The introduction of sulfonic acid groups can significantly alter the physiochemical properties of the biomaterials . This can impact cellular responses, including adhesion, proliferation, and differentiation . Sulfonated biomaterials have shown potential in regenerative medicine, drug delivery, and tissue engineering .
Application in Slow-Release Cross-Coupling
Summary of Application
“1-(Phenylsulfonyl)-2-indolylboronic acid MIDA ester” is used for slow-release cross-coupling . This compound is a stable boronic acid surrogate for classically challenging cross-couplings .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDUGKJAHJRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379898 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid | |
CAS RN |
40899-93-2 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

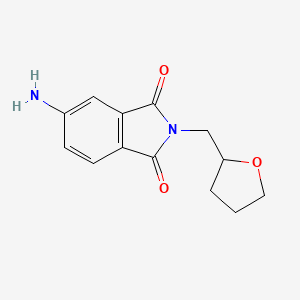
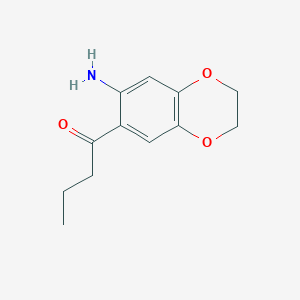
![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)


![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)
